2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide
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Overview
Description
2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a furan ring, and a hydroxy-methylpropyl chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the thioether linkage This intermediate is then reacted with a furan-containing compound under specific conditions to introduce the furan ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of existing ones.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide
- 2-((4-bromophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide
- 2-((4-methylphenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide
Uniqueness
The presence of the fluorine atom in 2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide imparts unique properties, such as increased metabolic stability and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-16(20,9-13-3-2-8-21-13)11-18-15(19)10-22-14-6-4-12(17)5-7-14/h2-8,20H,9-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWSLGQLTHWNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)CSC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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